(4-((5-Methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone
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Overview
Description
(4-((5-Methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a complex organic compound that features a benzothiazole and benzofuran moiety linked through a piperidine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of (4-((5-Methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is the cyclooxygenase (COX) enzymes . COX enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of thromboxane, PGE2, and prostacyclin .
Biochemical Pathways
The compound affects the biochemical pathway involving the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . By inhibiting the COX enzymes, this compound reduces the production of these compounds, leading to downstream effects such as reduced inflammation .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the production of thromboxane, PGE2, and prostacyclin . This leads to a decrease in inflammation, as these compounds are involved in the inflammatory response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((5-Methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-aminothiophenol with methoxybenzaldehyde under acidic conditions to form 5-methoxybenzo[d]thiazole.
Formation of the Benzofuran Moiety: This involves the cyclization of 2-hydroxybenzaldehyde with methoxyacetophenone under basic conditions to yield 7-methoxybenzofuran.
Coupling Reaction: The final step involves the coupling of the benzothiazole and benzofuran moieties through a piperidine linker.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-((5-Methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl or carbonyl derivatives.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Hydroxyl or carbonyl derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Compounds with new functional groups replacing the methoxy groups.
Scientific Research Applications
(4-((5-Methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: These compounds share the benzothiazole and piperidine moieties but differ in the linking groups and additional substituents.
Benzothiazole Derivatives: Compounds like 2-(4-aminophenyl)benzothiazole have similar core structures but different functional groups.
Uniqueness
(4-((5-Methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is unique due to its specific combination of benzothiazole and benzofuran moieties linked through a piperidine ring
Properties
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[4-[(5-methoxy-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S/c1-27-16-6-7-20-17(13-16)24-23(31-20)29-15-8-10-25(11-9-15)22(26)19-12-14-4-3-5-18(28-2)21(14)30-19/h3-7,12-13,15H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSLPMVUYWHYNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)OC3CCN(CC3)C(=O)C4=CC5=C(O4)C(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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